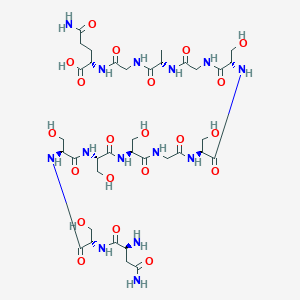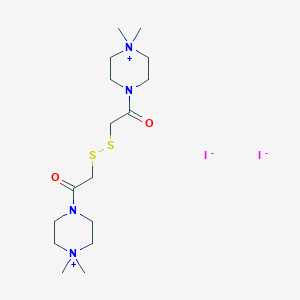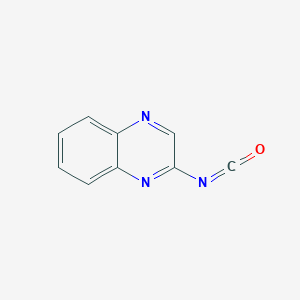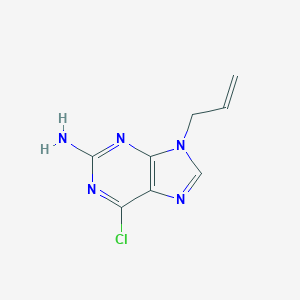![molecular formula C16H21NO4 B137126 3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid CAS No. 149353-73-1](/img/structure/B137126.png)
3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid
描述
3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid is a complex organic compound that belongs to the class of benzoazepines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The structure of this compound includes a seven-membered azepine ring fused to a benzene ring, with a carboxylic acid group at the 7-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Azepine Ring: The azepine ring can be formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine. This step protects the amine functionality from unwanted reactions.
Functional Group Transformations: Additional functional group transformations, such as oxidation or reduction, may be required to introduce the carboxylic acid group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality, which can then participate in further chemical or biological interactions.
相似化合物的比较
Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.
3-(Methoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid: Contains a methoxycarbonyl group instead of a tert-butoxycarbonyl group, affecting its stability and reactivity.
Uniqueness
3-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity during chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules.
属性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,4,5-tetrahydro-3-benzazepine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-6-11-4-5-13(14(18)19)10-12(11)7-9-17/h4-5,10H,6-9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOYUDHDAPSYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142618 | |
| Record name | 3-(1,1-Dimethylethyl) 1,2,4,5-tetrahydro-3H-3-benzazepine-3,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149353-73-1 | |
| Record name | 3-(1,1-Dimethylethyl) 1,2,4,5-tetrahydro-3H-3-benzazepine-3,7-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149353-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethylethyl) 1,2,4,5-tetrahydro-3H-3-benzazepine-3,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



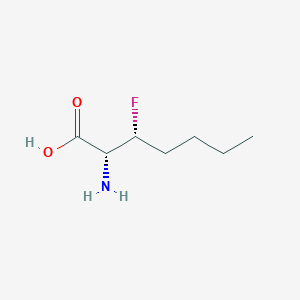
![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)


![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)
